molecular formula C7H11B B3384920 4-Bromohepta-1,6-diene CAS No. 58794-16-4

4-Bromohepta-1,6-diene

Cat. No.: B3384920
CAS No.: 58794-16-4
M. Wt: 175.07 g/mol
InChI Key: DATMXJZVRMAEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromohepta-1,6-diene (CAS 58794-16-4) is a halogenated diene with the molecular formula C7H11Br and a molecular weight of 175.07 g/mol . This compound serves as a versatile building block in synthetic organic chemistry, with its structure characterized by a seven-carbon chain with double bonds at the 1 and 6 positions and a bromine atom at the central carbon-4 . Its molecular structure can be represented by the SMILES notation C=CCC(CC=C)Br . The primary research value of this compound lies in its application in cycloadditions, halogenation cascades, and as a precursor in polymer synthesis . The presence of the bromine substituent introduces a reactive site for nucleophilic substitution reactions, while the two double bonds allow for electrophilic addition reactions and polymerization . A key aspect of its reactivity involves the formation of allylic carbocation intermediates when the conjugated system is extended, leading to potential mixtures of 1,2- and 1,4-addition products, a phenomenon well-documented in conjugated diene chemistry . Common synthetic routes involve the allylic bromination of hepta-1,6-diene using reagents like N-bromosuccinimide (NBS) under radical initiation . Applications & Research Uses: This compound is for research applications only and is not intended for human or veterinary diagnostics or therapeutics . It is utilized across scientific disciplines: • Chemistry: As a fundamental synthon for complex organic molecule construction and polymer chemistry . • Biology & Medicine: Investigated for its potential biological activity and as a tool for studying enzyme interactions and biological pathways . Handling Note: Researchers should consult relevant safety data sheets (SDS) before use. Proper laboratory safety protocols are essential when handling this compound.

Properties

IUPAC Name

4-bromohepta-1,6-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-3-5-7(8)6-4-2/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATMXJZVRMAEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507742
Record name 4-Bromohepta-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58794-16-4
Record name 4-Bromohepta-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromohepta-1,6-diene typically involves the bromination of hepta-1,6-diene. One common method is the addition of bromine (Br2) to hepta-1,6-diene in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. Phase transfer catalysis is often employed to enhance the reaction rate and yield. This involves the use of a phase transfer catalyst to facilitate the transfer of the bromine molecule from the aqueous phase to the organic phase where the reaction occurs .

Chemical Reactions Analysis

Types of Reactions: 4-Bromohepta-1,6-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The double bonds in the diene can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Polymerization: The compound can undergo polymerization to form diene polymers.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Addition Reactions: Reagents such as hydrogen (H2) in the presence of a palladium catalyst (Pd/C) or halogens like chlorine (Cl2) and bromine (Br2) are used.

Major Products:

    Substitution Reactions: Products include various substituted hepta-1,6-dienes depending on the nucleophile used.

    Addition Reactions: Products include dihaloheptanes or hydrogenated heptanes.

Scientific Research Applications

4-Bromohepta-1,6-diene is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and polymer chemistry.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromohepta-1,6-diene involves its interaction with various molecular targets. The bromine atom and the diene structure allow it to participate in electrophilic addition and substitution reactions. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural, electronic, and reactive differences between 4-Bromohepta-1,6-diene and related compounds:

Compound Structure/Substituents Key Features Reactivity Highlights Reference
This compound Linear diene, Br at C4 Bromine introduces polarity and steric hindrance; conjugated diene system Electrophilic addition, Suzuki coupling
Hepta-1,6-diene Parent compound (no Br) Non-polar, simple conjugated diene Polymerization, Diels-Alder reactions
7-Methylocta-1,6-diene Linear diene, methyl at C7 Methyl group enhances stability; steric effects influence cyclization Ene-cyclization (DFT-validated pathways)
(6E)-Octa-1,6-diene Linear diene, E-configuration Stereoelectronic effects from E-geometry Stereoselective reactions
Ph-bnd* (Bicyclic) Bicyclo[3.3.1]nona-2,6-diene Rigid bicyclic framework with phenyl groups Strain-driven reactivity; limited conjugation
Dichloro/Iodo Analogues Halogens at C4 (Cl, I) Smaller (Cl) or larger (I) halogens alter reactivity and bond strength Varying rates in SN2/elimination reactions

Reactivity and Electronic Effects

  • Bromine vs. Other Halogens : Bromine’s intermediate electronegativity (2.96) and polarizability make this compound more reactive in nucleophilic substitutions than chlorinated analogues but less than iodinated ones. The C-Br bond’s lability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Conjugation and Cyclization : Unlike 7-methylocta-1,6-diene, which undergoes ene-cyclization via a restrictive transition state (validated by DFT calculations), the bromine substituent in this compound may hinder cyclization due to steric and electronic effects .
  • Stereochemical Considerations : The E-configuration in (6E)-octa-1,6-diene enforces a planar geometry, optimizing orbital overlap for cycloadditions. In contrast, this compound’s bromine may distort the diene conformation, reducing orbital alignment .

Physical and Toxicological Properties

  • Boiling Points/Polarity : Bromine increases molecular weight and polarity compared to hepta-1,6-diene, raising boiling points. However, bicyclic analogues like Ph-bnd* exhibit higher rigidity and thermal stability .

Biological Activity

4-Bromohepta-1,6-diene is a brominated diene compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and biochemistry. Its structure features a seven-carbon chain with a bromine substituent and two double bonds, which may influence its reactivity and interactions with biological systems.

  • Chemical Formula : C₇H₉Br
  • Molecular Weight : 179.05 g/mol
  • Structure : The compound has a linear structure characterized by two conjugated double bonds and a bromine atom at the fourth position.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Cell Signaling Modulation : The compound could influence signaling pathways by interacting with receptors or other cellular proteins.
  • Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxic properties, potentially making it useful in cancer treatment.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

Activity Type Description
Antimicrobial Exhibits activity against certain bacterial strains.
Anticancer Shows potential cytotoxic effects on cancer cell lines in vitro.
Anti-inflammatory May reduce inflammation markers in specific assays.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Specifically, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values were determined to be in the micromolar range, indicating promising efficacy .

Mechanistic Insights

Further research into the molecular mechanisms revealed that this compound interacts with cellular membranes, potentially altering membrane fluidity and affecting protein function. This interaction may lead to downstream effects on cell signaling pathways related to growth and survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromohepta-1,6-diene, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via allylic bromination of hepta-1,6-diene using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN). Reaction optimization requires inert atmospheres (N₂/Ar) to prevent side reactions, with temperature control (0–25°C) to minimize polymerization. Post-synthesis purification involves fractional distillation or column chromatography, monitored by GC-MS for purity assessment .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies olefinic protons (δ 5.0–6.0 ppm) and bromine-induced deshielding. 2D NMR (COSY, HSQC) resolves coupling patterns.
  • HRMS : Exact mass analysis confirms molecular formula (C₇H₁₁Br) with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • GC-MS : Monitors purity and detects degradation products (e.g., cyclized byproducts under thermal stress) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • First Aid : Skin/eye exposure requires immediate flushing with water (15+ minutes) and medical consultation. Inhalation necessitates fresh air and oxygen therapy if needed .
  • Storage : Sealed containers under dry, inert conditions at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in photochemical cycloadditions or polymerizations?

  • Methodology : The electron-withdrawing bromine group enhances electrophilicity, favoring [2+2] cycloadditions under UV irradiation (e.g., forming bicyclic structures). In polymerizations, bromine acts as a chain-transfer agent, requiring rare-earth catalysts (e.g., Nd(OiPr)₃) to achieve cis-1,4 selectivity. Reaction progress is tracked via in-situ FTIR to monitor olefin consumption .

Q. How can computational chemistry (DFT, MD simulations) predict regioselectivity in this compound reactions?

  • Methodology :

  • DFT Calculations : Optimize transition-state geometries to identify kinetic vs. thermodynamic pathways (e.g., bromine’s role in stabilizing carbocation intermediates).
  • Molecular Dynamics (MD) : Simulate solvent effects (benzene vs. THF) on reaction trajectories. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .

Q. What strategies mitigate competing side reactions (e.g., elimination or oligomerization) during functionalization of this compound?

  • Methodology :

  • Temperature Control : Lower temperatures (≤0°C) suppress elimination.
  • Catalyst Design : Use sterically hindered bases (e.g., DABCO) to deprotonate intermediates without inducing β-hydride elimination.
  • Additives : Radical inhibitors (e.g., BHT) prevent uncontrolled polymerization during bromination .

Q. How do environmental factors (light, humidity) affect the stability of this compound, and what analytical methods detect degradation products?

  • Methodology :

  • Photodegradation Studies : Expose samples to UV light (λ = 254 nm) and analyze via LC-MS for cyclized or oxidized products.
  • Humidity Tests : Store under controlled RH (30–80%) and monitor hydrolysis products (e.g., hepta-1,6-dien-4-ol) using GC-FID .

Q. What experimental designs resolve contradictions in reported reactivity data for this compound (e.g., divergent stereochemical outcomes)?

  • Methodology :

  • Cross-Validation : Replicate literature protocols with strict control of variables (catalyst batch, solvent purity).
  • Advanced Characterization : Use X-ray crystallography to confirm stereochemistry of products.
  • Kinetic Studies : Perform time-resolved NMR to identify intermediate species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromohepta-1,6-diene
Reactant of Route 2
Reactant of Route 2
4-Bromohepta-1,6-diene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.